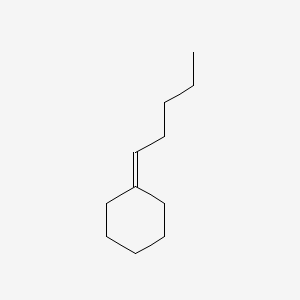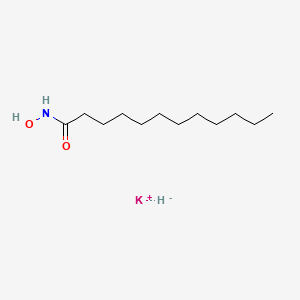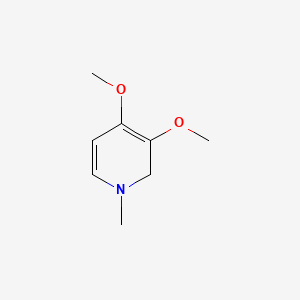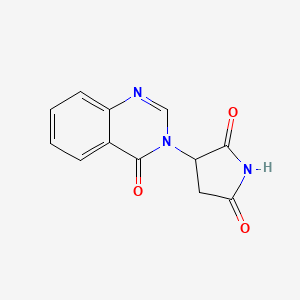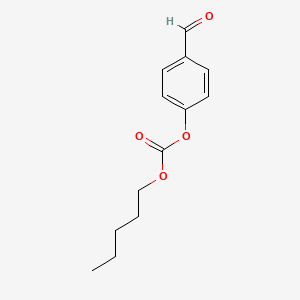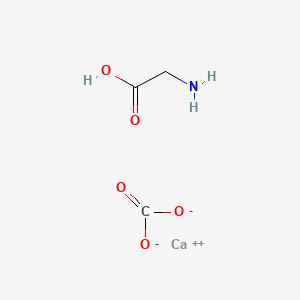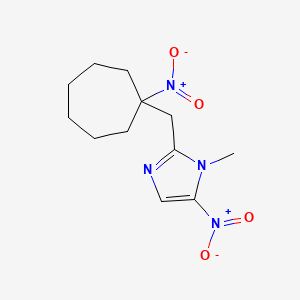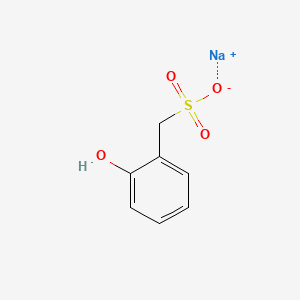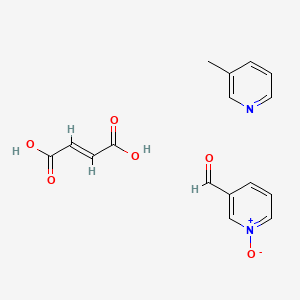
Bis(3-methylpyridinium) fumarate 1,1'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylpyridinium) fumarate 1,1’-dioxide is a chemical compound with the molecular formula C16H16N2O6. It is a derivative of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of bis(3-methylpyridinium) fumarate 1,1’-dioxide typically involves the reaction of 3-methylpyridine with fumaric acid under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the 1,1’-dioxide derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis(3-methylpyridinium) fumarate 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding pyridinium salt without the dioxide group.
Substitution: The methyl group on the pyridine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Bis(3-methylpyridinium) fumarate 1,1’-dioxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bis(3-methylpyridinium) fumarate 1,1’-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(3-methylpyridinium) fumarate 1,1’-dioxide can be compared with other pyridinium salts, such as:
- 3-methylpyridinium chloride
- 3-methylpyridinium bromide
- Bis(4-methylpyridinium) fumarate These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Bis(3-methylpyridinium) fumarate 1,1’-dioxide is unique due to the presence of the 1,1’-dioxide group, which imparts distinct reactivity and potential applications .
Properties
CAS No. |
55038-36-3 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-methylpyridine;1-oxidopyridin-1-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H5NO2.C6H7N.C4H4O4/c8-5-6-2-1-3-7(9)4-6;1-6-3-2-4-7-5-6;5-3(6)1-2-4(7)8/h1-5H;2-5H,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
NAXLGXIJHYHQRZ-WXXKFALUSA-N |
Isomeric SMILES |
CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


